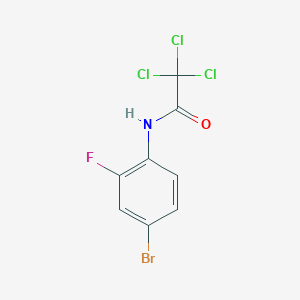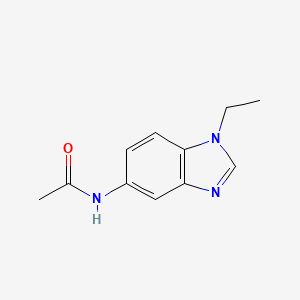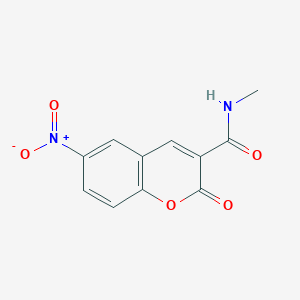![molecular formula C12H18ClN5O2 B5692552 methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5692552.png)
methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate, also known as Metribuzin, is a herbicide that is widely used in agriculture to control weeds. It belongs to the triazine family of herbicides and is commonly used in crops such as soybeans, potatoes, and corn.
Wirkmechanismus
Methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during the photosynthesis process. This results in the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate has been shown to have a wide range of biochemical and physiological effects on plants. It has been found to inhibit the production of chlorophyll, reduce the rate of photosynthesis, and interfere with the synthesis of nucleic acids and proteins. In addition, it has been shown to affect the growth and development of plants, leading to stunted growth and reduced crop yields.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate is a widely used herbicide in agriculture, making it readily available for laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. However, it is important to note that methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate can have toxic effects on non-target organisms, and caution should be taken when handling and disposing of the chemical.
Zukünftige Richtungen
There are several future directions for research on methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate. One area of interest is the development of new herbicides that are more effective and have lower environmental impacts. Another area of research is the study of the effects of methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate on non-target organisms, including insects and soil microorganisms. Additionally, there is a need for research on the long-term effects of methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate on soil health and crop productivity.
Conclusion:
In conclusion, methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. Its mechanism of action involves inhibiting the photosynthesis process in plants, leading to the death of the plant. While it has several advantages, including its effectiveness in controlling weeds and its low toxicity to mammals and birds, caution should be taken when handling and disposing of the chemical. There are several future directions for research on methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate, including the development of new herbicides and the study of its effects on non-target organisms and soil health.
Synthesemethoden
Methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate can be synthesized using various methods, including the reaction of 4-amino-6-chloro-1,3,5-triazine with cyclohexylamine and glycine. The synthesis process involves several steps, including the reaction of 4-amino-6-chloro-1,3,5-triazine with cyclohexylamine to form 4-amino-6-chloro-N-cyclohexyl-1,3,5-triazine-2-amine, which is then reacted with glycine to form methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate.
Wissenschaftliche Forschungsanwendungen
Methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. In addition, it has been found to have low toxicity to mammals and birds, making it a safer herbicide option for farmers.
Eigenschaften
IUPAC Name |
methyl 2-[[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O2/c1-20-9(19)7-14-11-16-10(13)17-12(18-11)15-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHADLIRNILXDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NC(=NC(=N1)Cl)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199448 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5692474.png)


![methyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanoate](/img/structure/B5692486.png)


![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)
![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)
![2-[(2-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5692540.png)


![3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5692572.png)

